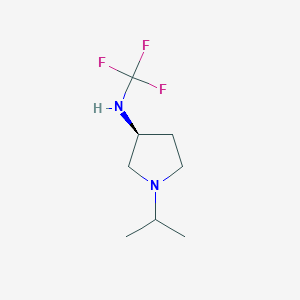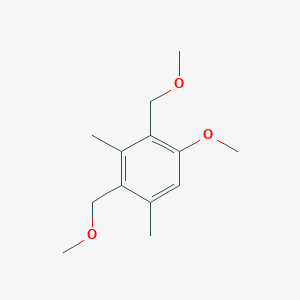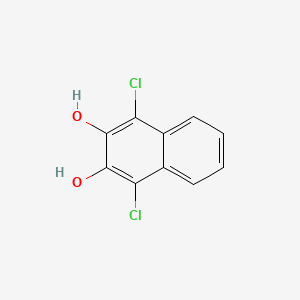
1,4-Dichloronaphthalene-2,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dichloronaphthalene-2,3-diol is an organic compound with the molecular formula C₁₀H₆Cl₂O₂ It is a derivative of naphthalene, characterized by the presence of two chlorine atoms and two hydroxyl groups on the naphthalene ring
准备方法
The synthesis of 1,4-Dichloronaphthalene-2,3-diol can be traced back to early methods described by Zincke and Fries in 1904 . The compound is typically prepared through the chlorination of naphthalene derivatives followed by hydroxylation. One common method involves the chlorination of 1,4-naphthoquinone to produce 2,3-dichloro-1,4-naphthoquinone, which is then reduced to this compound . Industrial production methods may involve similar steps but are optimized for higher yields and purity.
化学反应分析
1,4-Dichloronaphthalene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dichloronaphthoquinones.
Reduction: Reduction reactions can convert it back to its corresponding naphthalene derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1,4-Dichloronaphthalene-2,3-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Dichloronaphthalene-2,3-diol involves its interaction with various molecular targets. In biological systems, it can disrupt cellular processes by interfering with enzyme activity and membrane integrity. The exact pathways involved depend on the specific application and the organism or system being studied .
相似化合物的比较
1,4-Dichloronaphthalene-2,3-diol can be compared with other similar compounds such as:
1,4-Dibromonaphthalene-2,3-diol: Similar in structure but with bromine atoms instead of chlorine.
2,3-Dichloronaphthalene-1,4-diol: Differing in the position of the hydroxyl groups.
1,4-Dichloronaphthalene: Lacking the hydroxyl groups, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its specific arrangement of chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity.
属性
CAS 编号 |
52864-95-6 |
|---|---|
分子式 |
C10H6Cl2O2 |
分子量 |
229.06 g/mol |
IUPAC 名称 |
1,4-dichloronaphthalene-2,3-diol |
InChI |
InChI=1S/C10H6Cl2O2/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H |
InChI 键 |
MMEJSVRRVZEBAY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(C(=C2Cl)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


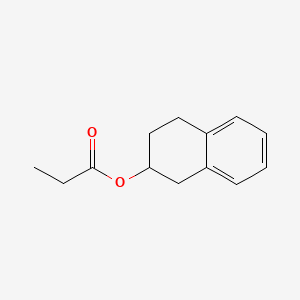

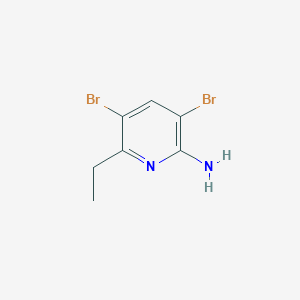

![3-(2,4-dichloro-benzyl)-5-(4-methoxy-phenyl)-3H-[1,2,3]triazol-4-ylamine](/img/structure/B13955818.png)




